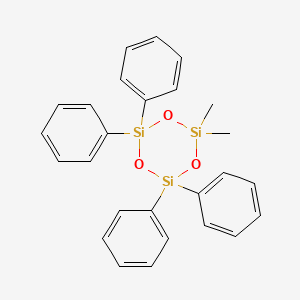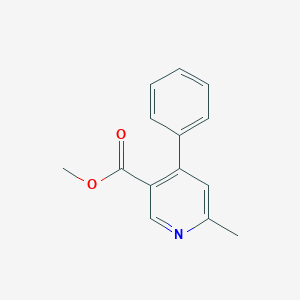
Benzeneacetonitrile, 4-(hydroxymethyl)-
Übersicht
Beschreibung
“Benzeneacetonitrile, 4-(hydroxymethyl)-” is a chemical compound with the molecular formula C9H9NO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Benzeneacetonitrile, 4-(hydroxymethyl)-” consists of a benzene ring attached to an acetonitrile group (a carbon triple-bonded to a nitrogen) and a hydroxymethyl group (a carbon single-bonded to an OH group and two hydrogen atoms) .Physical And Chemical Properties Analysis
“Benzeneacetonitrile, 4-(hydroxymethyl)-” has a molecular weight of 147.17 g/mol . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Synthesis of 4-alkoxy-4-methyl- and 4-alkoxy-4-fluoromethyl-1,3-benzoxazinones : Cyclization of 2-hydroxyacetophenone hydrazones with triphosgene led to the formation of 4-methylene-1,3-benzoxazinones, which were converted to 4-alkoxy-4-methyl-1,3-benzoxazinones and 4-fluoromethyl-4-methoxy-1,3-benzoxazinones upon treatment with alcohols under refluxing conditions and F-TEDA-BF4 in acetonitrile and methanol, respectively (H. Alkhathlan, 2003).
Material Science and Catalysis
- Hydroxylation of Benzene by Activated Carbon Catalyst : Commercial wood-based activated carbon treated by various methods was used as the catalyst for the hydroxylation of benzene to phenol in acetonitrile using H2O2 as an oxidant. The activated carbon samples showed efficient and stable catalytic activity, achieving a maximum phenol yield of 14.4% under optimal conditions (Jia-quan Xu et al., 2012).
Crystal Structure and Polymorphism
- Crystal Structure Determination : The crystal structures of several benzene derivatives, including 4-(hydroxyl-phenyl)-acetonitrile, were determined from X-ray powder diffraction data. The study used grid search and Rietveld refinement to determine the structures, providing insights into the molecular arrangement and interactions of these compounds (K. Goubitz et al., 1999).
Photocatalysis and Solar Cells
- Electrochemical Grafting of TiO2-based Photo-anodes : Hydroxyl-groups on the surfaces of mesoporous metal oxides, including TiO2, underwent reactions with 4-nitrobenzene radicals generated by electrochemical reduction. The grafted surfaces were chemically inert to strong acids and bases and showed potential in suppressing undesired back-electron-transfer processes in dye-sensitized solar cells (T. Lund et al., 2015).
Catalysis and Chemical Reactions
- Catalytic Use of Selenium Electrophiles in Cyclizations : A catalytic addition-elimination reaction using selenium electrophiles was developed, converting a range of (E)-3-butenoic acids into corresponding butenolides in good yields. This method highlights the versatility of selenium electrophiles in facilitating organic transformations (D. Browne et al., 2007).
Safety and Hazards
The safety data sheet for “Benzeneacetonitrile, 4-(hydroxymethyl)-” advises against ingestion, skin contact, and inhalation. It recommends using personal protective equipment, ensuring adequate ventilation, and avoiding dust formation . In case of accidental ingestion or contact, immediate medical attention is advised .
Wirkmechanismus
Target of Action
Benzeneacetonitrile, 4-(hydroxymethyl)-, is a type of organic compound known as benzyl cyanides . These compounds contain an acetonitrile with one hydrogen replaced by a phenyl group . .
Mode of Action
Organic nitriles, such as Benzeneacetonitrile, decompose into cyanide ions both in vivo and in vitro . Therefore, the primary mechanism of toxicity for organic nitriles is their production of toxic cyanide ions or hydrogen cyanide .
Eigenschaften
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWFTSRLCNJFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451171 | |
| Record name | Benzeneacetonitrile, 4-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Hydroxymethyl)phenyl]acetonitrile | |
CAS RN |
144825-18-3 | |
| Record name | Benzeneacetonitrile, 4-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


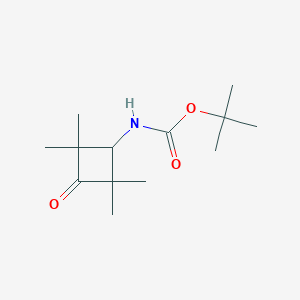
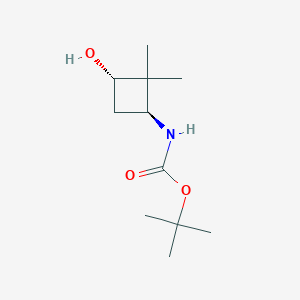
![tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B3047729.png)



![Benzene, hexakis[(4-nonylphenyl)ethynyl]-](/img/structure/B3047737.png)


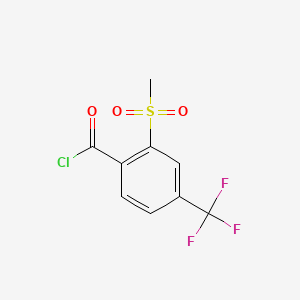
![tert-Butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B3047744.png)
